An In-depth Technical Guide to the Chemical Properties of 4-Methylthio-4-methyl-2-pentanone
An In-depth Technical Guide to the Chemical Properties of 4-Methylthio-4-methyl-2-pentanone
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methylthio-4-methyl-2-pentanone (CAS No. 23550-40-5). A molecule of significant interest in the flavor and fragrance industries, this β-ketosulfide is prized for its complex aroma profile, reminiscent of blackcurrant.[1][2] This document delves into the compound's molecular structure, spectroscopic signature, synthesis, chemical reactivity, and analytical methodologies. It is intended for researchers, chemists, and professionals in the fields of food science, fragrance development, and synthetic organic chemistry, providing both foundational knowledge and practical, field-proven insights.
Molecular Structure and Physicochemical Properties
4-Methylthio-4-methyl-2-pentanone, also known as cassis pentanone, is a unique aliphatic ketone featuring a thioether (sulfide) functional group.[3] The structure incorporates a quaternary carbon at position 4, substituted with two methyl groups and a methylthio (-SCH₃) group. This specific arrangement of a ketone and a β-thioether dictates its distinct chemical behavior and organoleptic properties.
The IUPAC name for this compound is 4-methyl-4-(methylsulfanyl)pentan-2-one.[3] Its key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of 4-Methylthio-4-methyl-2-pentanone
| Property | Value | Source |
| CAS Number | 23550-40-5 | [3] |
| Molecular Formula | C₇H₁₄OS | [3] |
| Molecular Weight | 146.25 g/mol | [3] |
| Boiling Point | 78 °C @ 15 mmHg | [4] |
| Density | 0.964 g/mL @ 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.472 | [5] |
| Organoleptic Profile | Green, sulfurous, metallic, fruity (blackcurrant), cabbage | , [2][6] |
| SMILES | CC(=O)CC(C)(C)SC | [3] |
| InChI Key | DHANVOSHQILVNQ-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
Disclaimer: Experimental spectral data for this specific compound is not widely published. The following sections provide predicted data based on established principles of NMR and Mass Spectrometry for analogous structures. These predictions are intended to guide researchers in spectral interpretation.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts and Assignments
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(O)CH₃ | ~2.15 | Singlet (s) | 3H | Typical for a methyl ketone. |
| -C(S)CH₃ | ~2.10 | Singlet (s) | 3H | Methyl group attached to a sulfur atom. |
| -CH₂- | ~2.70 | Singlet (s) | 2H | Methylene group adjacent to a ketone (α-position). |
| -C(CH₃)₂ | ~1.35 | Singlet (s) | 6H | Two equivalent methyl groups on a quaternary carbon. |
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to display seven distinct resonances, one for each carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C=O (C2) | ~207 | Characteristic shift for a ketone carbonyl carbon.[7][8] |
| -CH₂- (C3) | ~53 | Methylene carbon alpha to a ketone. |
| -C(S)- (C4) | ~48 | Quaternary carbon bonded to sulfur. |
| -C(O)CH₃ (C1) | ~31 | Methyl carbon of the acetyl group. |
| -C(CH₃)₂ (C5, C5') | ~27 | Equivalent methyl groups on the quaternary carbon. |
| -SCH₃ | ~14 | Methyl carbon of the thioether group. |
Predicted Mass Spectrometry Fragmentation
Upon electron ionization (EI), 4-Methylthio-4-methyl-2-pentanone is expected to undergo characteristic fragmentation patterns dominated by cleavage alpha to the carbonyl group and cleavage of the carbon-sulfur bond.
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 146 .
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Alpha-Cleavage: The most favorable alpha-cleavage involves the loss of the larger alkyl group, leading to the formation of a stable acylium ion.
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Loss of a •C(CH₃)₂SCH₃ radical (mass 89) would produce the acetyl cation [CH₃CO]⁺ at m/z = 43 . This is predicted to be the base peak.
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C-S Bond Cleavage: Cleavage of the C4-S bond can lead to the loss of a •SCH₃ radical (mass 47), resulting in a fragment at m/z = 99 .
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Other Fragments: Another significant fragment could arise from the cleavage of the C3-C4 bond, generating the stable tertiary carbocation [C(CH₃)₂SCH₃]⁺ at m/z = 89 .
Chemical Synthesis
The most direct and industrially relevant synthesis of 4-Methylthio-4-methyl-2-pentanone is the base-catalyzed conjugate (Michael) addition of methyl mercaptan (methanethiol) to mesityl oxide (4-methyl-3-penten-2-one).[1] Mesityl oxide itself is readily prepared via the acid-catalyzed aldol condensation of acetone.[9][10]
Reaction Mechanism: Michael Addition
The reaction proceeds via a classic Michael 1,4-addition mechanism. A basic catalyst deprotonates the highly acidic methyl mercaptan to form the potent nucleophile, the methanethiolate anion. This anion then attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide), followed by protonation of the resulting enolate to yield the final product.
Caption: Base-catalyzed Michael addition of methanethiolate to mesityl oxide.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles. Appropriate safety precautions must be taken, including working in a well-ventilated fume hood and handling methyl mercaptan with extreme care due to its volatility and potent odor.
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Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a caustic scrubber to neutralize any excess methyl mercaptan.
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Reagents: To the flask, add mesityl oxide (1.0 eq) dissolved in a suitable solvent such as methanol or THF. Add a catalytic amount of a non-nucleophilic base (e.g., sodium methoxide, 0.05 eq).
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Addition: Cool the reaction mixture to 0-5 °C using an ice bath.
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Reaction: Add methyl mercaptan (1.1 eq), either condensed as a liquid or bubbled as a gas, to the stirred solution at a rate that maintains the internal temperature below 10 °C.
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Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC-MS or TLC until the mesityl oxide is consumed.
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Workup: Quench the reaction by adding a weak acid (e.g., saturated ammonium chloride solution). Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-Methylthio-4-methyl-2-pentanone.
Chemical Reactivity and Potential Transformations
The molecule's reactivity is governed by its two primary functional groups: the ketone and the thioether.
Caption: Key reactive sites of 4-Methylthio-4-methyl-2-pentanone.
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Reactions at the Ketone: The methylene protons alpha to the carbonyl (at C3) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in subsequent alkylation or condensation reactions. The carbonyl group itself can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).
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Reactions of the Thioether: The sulfur atom is nucleophilic and susceptible to oxidation. Treatment with mild oxidizing agents (e.g., one equivalent of hydrogen peroxide) will yield the corresponding sulfoxide. Stronger oxidation (e.g., excess H₂O₂ or m-CPBA) will produce the sulfone. The sulfur can also act as a nucleophile, reacting with alkyl halides to form a tertiary sulfonium salt.
Analytical Methodologies
Gas chromatography is the premier technique for the analysis of volatile sulfur compounds like 4-Methylthio-4-methyl-2-pentanone, owing to its high resolution and sensitivity. Coupling with a mass spectrometer (GC-MS) allows for definitive identification.
Protocol: GC-MS Analysis
For trace analysis in complex matrices like food or beverages, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) is often employed.[11] For analysis of the pure compound or a reaction mixture, direct liquid injection is suitable.
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Sample Preparation:
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HS-SPME: Place the sample (e.g., 5 mL of wine) in a 20 mL headspace vial. Add NaCl to saturate the solution and enhance partitioning of volatiles into the headspace. Expose an appropriate SPME fiber (e.g., DVB/CAR/PDMS) to the headspace at a controlled temperature (e.g., 40 °C) for a set time (e.g., 30 minutes).
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Liquid Injection: Prepare a dilute solution (e.g., 10-100 ppm) of the compound in a high-purity solvent like dichloromethane or methanol.
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-
GC-MS Instrumentation:
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Injector: Splitless mode for trace analysis, Split mode (e.g., 50:1) for concentrated samples. Injector temperature: 220-250 °C.
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Column: A polar capillary column is recommended for sulfur compounds, such as a wax-type column (e.g., ZB-Wax or Stabilwax-DA, 30-60 m length, 0.25 mm ID, 0.25-1.0 µm film thickness).[11][12]
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Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
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Oven Program: Initial temperature of 40 °C (hold for 1-2 min), ramp at 4-10 °C/min to 220-240 °C, and hold for 5-10 min.[11]
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Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 35-350.
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Data Analysis: Identify the target compound by comparing its retention time and mass spectrum with an authentic standard or a reference library.
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